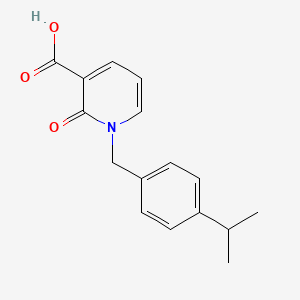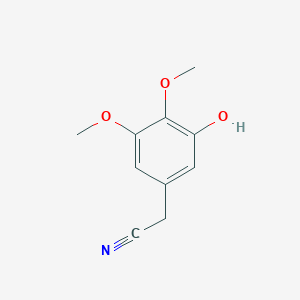
2-(3-Hydroxy-4,5-dimethoxyphenyl)acetonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(3-Hydroxy-4,5-dimethoxyphenyl)acetonitrile is an organic compound with the molecular formula C10H11NO3 and a molecular weight of 193.2 g/mol It is a derivative of benzeneacetonitrile and is characterized by the presence of hydroxy and methoxy groups on the phenyl ring
Preparation Methods
The synthesis of 2-(3-Hydroxy-4,5-dimethoxyphenyl)acetonitrile can be achieved through several synthetic routes. One common method involves the reaction of 3,4-dimethoxybenzaldehyde with hydroxylamine hydrochloride to form the corresponding oxime, which is then dehydrated to yield the nitrile . The reaction conditions typically involve the use of a dehydrating agent such as phosphorus oxychloride (POCl3) or thionyl chloride (SOCl2) under reflux conditions. Industrial production methods may involve similar synthetic routes but optimized for large-scale production with considerations for cost, yield, and safety.
Chemical Reactions Analysis
2-(3-Hydroxy-4,5-dimethoxyphenyl)acetonitrile undergoes various types of chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a ketone or carboxylic acid derivative.
Reduction: The nitrile group can be reduced to form the corresponding amine.
Substitution: The methoxy groups can undergo nucleophilic substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3), reducing agents like lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a catalyst, and nucleophiles like sodium methoxide (NaOCH3) or sodium ethoxide (NaOEt).
Scientific Research Applications
2-(3-Hydroxy-4,5-dimethoxyphenyl)acetonitrile has several scientific research applications:
Mechanism of Action
The mechanism of action of 2-(3-Hydroxy-4,5-dimethoxyphenyl)acetonitrile involves its interaction with specific molecular targets and pathways. The hydroxy and methoxy groups on the phenyl ring can participate in hydrogen bonding and other interactions with biological molecules, potentially affecting enzyme activity, receptor binding, and signal transduction pathways . The nitrile group can also undergo metabolic transformations, leading to the formation of active metabolites that contribute to its biological effects .
Comparison with Similar Compounds
2-(3-Hydroxy-4,5-dimethoxyphenyl)acetonitrile can be compared with other similar compounds, such as:
3,4-Dimethoxyphenylacetonitrile: Lacks the hydroxy group, which may affect its reactivity and biological activity.
4-Hydroxy-3-methoxyphenylacetonitrile: Has a different substitution pattern on the phenyl ring, which can influence its chemical properties and applications.
3,4-Dimethoxyphenethylamine: Contains an amine group instead of a nitrile group, leading to different chemical reactivity and biological effects.
Properties
Molecular Formula |
C10H11NO3 |
|---|---|
Molecular Weight |
193.20 g/mol |
IUPAC Name |
2-(3-hydroxy-4,5-dimethoxyphenyl)acetonitrile |
InChI |
InChI=1S/C10H11NO3/c1-13-9-6-7(3-4-11)5-8(12)10(9)14-2/h5-6,12H,3H2,1-2H3 |
InChI Key |
XQINBLMDDINESH-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC(=CC(=C1OC)O)CC#N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


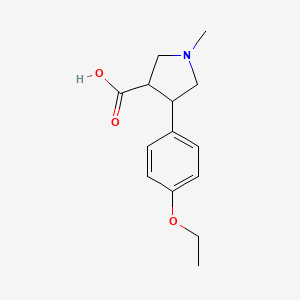

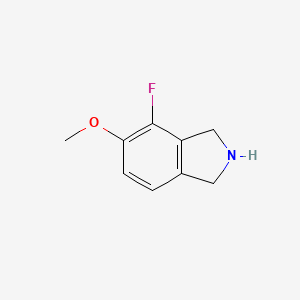
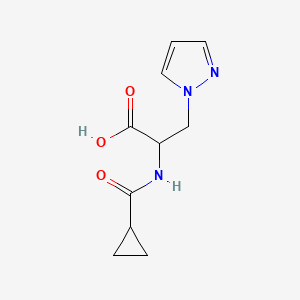
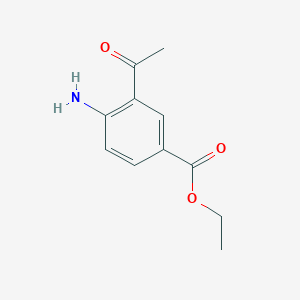
![Methyl [2,4'-bipyridine]-6-carboxylate](/img/structure/B12999232.png)


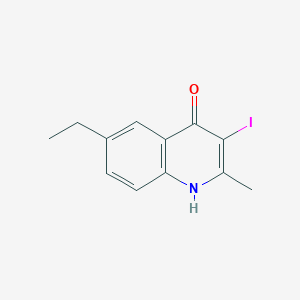

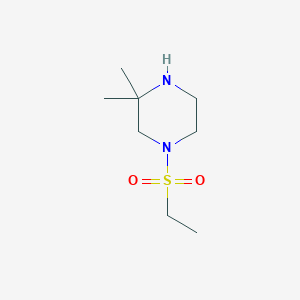
![(8S)-8-Methyl-2,6-dioxa-9-azaspiro[4.5]decane](/img/structure/B12999256.png)
![2-Cyano-3-{4-[(3,4-dimethyl-phenylcarbamoyl)-methoxy]-3-methoxy-phenyl}-acrylic acid ethyl ester](/img/structure/B12999264.png)
